1-(4-Nitrobenzyl)piperazine

Catalog No.
S602101
CAS No.
58198-49-5
M.F
C11H16ClN3O2
M. Wt
257.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Nitrobenzyl)piperazine

CAS Number

58198-49-5

Product Name

1-(4-Nitrobenzyl)piperazine

IUPAC Name

1-[(4-nitrophenyl)methyl]piperazine

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

InChI

InChI=1S/C11H15N3O2/c15-14(16)11-3-1-10(2-4-11)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2

InChI Key

RKOLZKKLAVRQBJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4-nitrobenzylpiperazine

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)[N+](=O)[O-].Cl

Synthesis and Characterization:

1-(4-Nitrobenzyl)piperazine is a synthetic organic compound with the chemical formula C₁₀H₁₃N₃O₂. Its synthesis has been reported in various scientific publications, often as an intermediate in the preparation of other molecules. For instance, one study describes its synthesis through the reaction of 1-benzylpiperazine with 4-nitrobenzaldehyde in the presence of acetic acid and sodium cyanoborohydride [].

Biological Activity Exploration:

Research has explored the potential biological activities of 1-(4-Nitrobenzyl)piperazine. Some studies have investigated its interactions with specific enzymes or receptors, while others have examined its broader effects on cell lines or organisms.

  • Enzyme Inhibition: One study suggests that 1-(4-Nitrobenzyl)piperazine may act as a weak inhibitor of the enzyme acetylcholinesterase, which plays a role in the nervous system [].
  • Antimicrobial Activity: Another study reported that 1-(4-Nitrobenzyl)piperazine exhibited some antibacterial activity against certain strains of bacteria []. However, further investigation is needed to determine its potential as an antimicrobial agent.

1-(4-Nitrobenzyl)piperazine is a chemical compound characterized by its piperazine core substituted with a 4-nitrobenzyl group. Its molecular formula is C11H14N2O2C_{11}H_{14}N_{2}O_{2}, and it is known for its distinctive yellow crystalline appearance. The presence of the nitro group (–NO₂) on the benzyl ring significantly influences the compound's chemical properties and biological activities, making it a subject of interest in various fields, particularly medicinal chemistry and pharmacology.

There is no current scientific research available on the mechanism of action of 1-(4-Nitrobenzyl)piperazine.

As information on 1-(4-Nitrobenzyl)piperazine is limited, it is advisable to handle it with caution assuming similar properties to other nitroaromatic compounds. These can include:

  • Skin and eye irritation: Due to the presence of the amine groups [].
  • Respiratory irritation: Inhalation of dust or fumes may cause irritation [].
  • Potential explosive hazard: Nitroaromatic compounds can be explosive under certain conditions. However, the specific risk profile for 1-(4-Nitrobenzyl)piperazine is unknown and requires further investigation.
, which include:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst, yielding 1-(4-Aminobenzyl)piperazine.
  • Substitution Reactions: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups at the nitrogen atoms.

Common Reagents and Conditions

  • Reduction: Hydrogen gas, palladium catalyst.
  • Substitution: Nucleophiles such as amines or thiols can be used under suitable conditions.

Major Products Formed

  • From Reduction: 1-(4-Aminobenzyl)piperazine.
  • From Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

1-(4-Nitrobenzyl)piperazine exhibits notable biological activities. It has been shown to interact with various enzymes, including acetylcholinesterase, leading to inhibition of its activity. This inhibition results in increased levels of acetylcholine in synaptic clefts, which can affect neurotransmission and potentially influence cognitive functions. Additionally, it interacts with gamma-aminobutyric acid (GABA) receptors, suggesting its role in modulating neurotransmitter systems .

Cellular Effects

The synthesis of 1-(4-Nitrobenzyl)piperazine typically involves the reaction of piperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction is usually conducted in an organic solvent like tetrahydrofuran at elevated temperatures.

Industrial Production Methods

For large-scale production, industrial methods may utilize continuous flow reactors and automated systems to optimize yield and quality while ensuring consistent production standards .

1-(4-Nitrobenzyl)piperazine is primarily utilized in medicinal chemistry for drug development due to its biological activity. It serves as a precursor for synthesizing various pharmaceutical compounds, particularly those targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further research in treatments for conditions such as Alzheimer's disease and other cognitive impairments.

Research has indicated that 1-(4-Nitrobenzyl)piperazine can form complexes with other biomolecules, impacting its efficacy and biological activity. Studies using UV spectroscopy have explored its interactions with calix[n]arenes, revealing insights into its binding properties and potential applications in bioorthogonal chemistry .

1-(4-Nitrobenzyl)piperazine can be compared with several similar piperazine derivatives:

Compound NameMolecular FormulaUnique Features
1-(4-Fluorobenzyl)piperazineC11H14FN2C_{11}H_{14}FN_{2}Contains a fluorine atom, affecting reactivity
1-(4-Bromobenzyl)piperazineC11H14BrN2C_{11}H_{14}BrN_{2}Contains a bromine atom, influencing biological activity
1-(4-Aminobenzyl)piperazineC11H14N2C_{11}H_{14}N_{2}Amino group provides different reactivity compared to nitro group

Uniqueness

The uniqueness of 1-(4-Nitrobenzyl)piperazine lies in the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity that is not observed in other derivatives. This allows for selective reduction or substitution reactions that can lead to a wide range of derivatives with diverse properties .

XLogP3

0.9

Dates

Modify: 2023-08-15

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